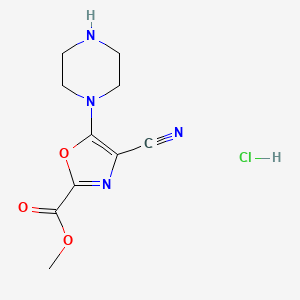

Methyl 4-cyano-5-(piperazin-1-yl)-1,3-oxazole-2-carboxylate hydrochloride

Description

Methyl 4-cyano-5-(piperazin-1-yl)-1,3-oxazole-2-carboxylate hydrochloride is a heterocyclic compound featuring a 1,3-oxazole core substituted with a cyano group at position 4, a piperazine moiety at position 5, and a methyl ester at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research and synthetic applications. Though specific pharmacological data are unavailable in the provided evidence, its structural features suggest utility as a building block in drug discovery, particularly for kinase inhibitors or antimicrobial agents .

Properties

Molecular Formula |

C10H13ClN4O3 |

|---|---|

Molecular Weight |

272.69 g/mol |

IUPAC Name |

methyl 4-cyano-5-piperazin-1-yl-1,3-oxazole-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C10H12N4O3.ClH/c1-16-10(15)8-13-7(6-11)9(17-8)14-4-2-12-3-5-14;/h12H,2-5H2,1H3;1H |

InChI Key |

CTKRLBZFZVGGFG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=C(O1)N2CCNCC2)C#N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyano-5-(piperazin-1-yl)-1,3-oxazole-2-carboxylate hydrochloride typically involves the following steps:

Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

Attachment of the Piperazine Ring: The piperazine ring can be attached through a nucleophilic substitution reaction with a suitable piperazine derivative.

Esterification: The carboxylate group can be introduced through an esterification reaction using methanol and an appropriate acid catalyst.

Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of high-throughput screening for reaction optimization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-5-(piperazin-1-yl)-1,3-oxazole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may yield reduced forms of the compound with fewer double bonds or cyano groups.

Scientific Research Applications

Methyl 4-cyano-5-(piperazin-1-yl)-1,3-oxazole-2-carboxylate hydrochloride has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.

Pharmaceuticals: It can be used in the development of pharmaceutical formulations for the treatment of various diseases.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It can be used in biological studies to investigate its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of Methyl 4-cyano-5-(piperazin-1-yl)-1,3-oxazole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, enzymes, or ion channels, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

*Calculated based on molecular formula C₁₀H₁₂ClN₅O₃.

2.2 Analysis of Structural Features

- Core Heterocycle: The 1,3-oxazole core (target compound) is a five-membered ring with two heteroatoms (O and N), offering rigidity and metabolic stability compared to six-membered pyrimidine (e.g., Enamine’s pyrimidine analog). Oxazole derivatives are associated with antimicrobial and anti-inflammatory activities .

- Substituent Effects: The cyano group in the target compound may increase electrophilicity, facilitating nucleophilic reactions in synthesis or hydrogen-bond acceptor capacity in biological targets. Piperazine (common in all compounds) improves solubility and enables interactions with biological targets via hydrogen bonding or cation-π interactions.

Salt Form :

2.3 Physicochemical and Pharmacokinetic Insights

- Compounds under 500 g/mol are generally preferred for oral drugs.

- Solubility : Hydrochloride salts improve solubility but may require pH adjustments for optimal dissolution.

- Synthetic Utility : The methyl ester in the target compound and Enamine’s pyrimidine analog allows for hydrolysis to carboxylic acids, a common step in prodrug design .

Biological Activity

Methyl 4-cyano-5-(piperazin-1-yl)-1,3-oxazole-2-carboxylate hydrochloride is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a piperazine moiety, which is often associated with various pharmacological effects, and an oxazole ring that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The oxazole ring is known to engage in hydrogen bonding and π-stacking interactions with proteins, potentially influencing enzymatic pathways and receptor activities.

Potential Mechanisms Include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Modulation of Receptor Activity : It may act as an agonist or antagonist at various receptors, influencing signaling cascades associated with cellular responses.

Biological Activity and Therapeutic Applications

Research has demonstrated several biological activities associated with this compound:

Anticancer Activity

Studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia), and others.

- IC50 Values : Reported IC50 values range from sub-micromolar to micromolar concentrations, indicating potent activity against these cancer types.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induction of apoptosis |

| U-937 | 2.41 | Inhibition of cell proliferation |

| HeLa | 1.54 | Cell cycle arrest at G1 phase |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound led to increased levels of p53 protein and activation of caspase pathways, suggesting a mechanism involving apoptosis induction in MCF-7 cells .

- Leukemia Treatment : Research indicated that the compound exhibited higher cytotoxicity compared to standard chemotherapeutics like doxorubicin in leukemia models, providing a basis for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.